BenchChemオンラインストアへようこそ!

Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate

Synthetic route comparison Step economy Angiotensin II receptor blocker (ARB) intermediates

Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate (CAS 1239349-12-2) is a brominated methyl benzoate derivative bearing a diethoxymethylene-protected amino group at the 3‑position. With a molecular formula of C₁₃H₁₆BrNO₄ and a molecular weight of 330.17 g mol⁻¹, this compound belongs to the class of ortho‑bromo‑aryl imidate esters that serve as advanced intermediates in heterocycle construction.

Molecular Formula C13H16BrNO4
Molecular Weight 330.17 g/mol
Cat. No. B11837352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-3-((diethoxymethylene)amino)benzoate
Molecular FormulaC13H16BrNO4
Molecular Weight330.17 g/mol
Structural Identifiers
SMILESCCOC(=NC1=CC=CC(=C1Br)C(=O)OC)OCC
InChIInChI=1S/C13H16BrNO4/c1-4-18-13(19-5-2)15-10-8-6-7-9(11(10)14)12(16)17-3/h6-8H,4-5H2,1-3H3
InChIKeySFACMWVDGUGHDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Bromo-3-((diethoxymethylene)amino)benzoate: What Scientific Buyers Need to Know Before Procurement


Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate (CAS 1239349-12-2) is a brominated methyl benzoate derivative bearing a diethoxymethylene-protected amino group at the 3‑position. With a molecular formula of C₁₃H₁₆BrNO₄ and a molecular weight of 330.17 g mol⁻¹, this compound belongs to the class of ortho‑bromo‑aryl imidate esters that serve as advanced intermediates in heterocycle construction . Its structural signature—a bromine atom ortho to a masked amine—makes it a privileged building block for transition‑metal‑catalyzed C–N bond formation, particularly in the synthesis of 2‑substituted benzimidazoles [1].

Why Generic Substitution of Methyl 2-Bromo-3-((diethoxymethylene)amino)benzoate Fails in Regulated Synthesis


In‑class compounds bearing an unprotected 3‑amino‑2‑bromobenzoate core (e.g., methyl 3‑amino‑2‑bromobenzoate, CAS 106896‑48‑4) cannot replicate the reactivity profile of methyl 2‑bromo‑3‑((diethoxymethylene)amino)benzoate because the free NH₂ group competes with cross‑coupling catalysts, promotes premature oxidation, and fails to direct the critical intramolecular N‑arylation step that forms the 2‑ethoxy‑benzimidazole ring in candesartan cilexetil manufacture [1]. The diethoxymethylene moiety acts simultaneously as an amine protecting group, an imine directing group for C–H functionalization, and a latent one‑carbon synthon for benzimidazole cyclization—a triple role that generic amino‑bromobenzoates or nitro‑precursors cannot fulfill without additional protection/deprotection sequences that erode step economy and inflate process mass intensity [2].

Head‑to‑Head Quantitative Differentiation of Methyl 2‑Bromo‑3‑((diethoxymethylene)amino)benzoate


Superior Step‑Economy in Candesartan Cilexetil API Synthesis vs. Classic Route A (Curtius Rearrangement)

In the benchmark synthesis of candesartan cilexetil, the Wang et al. (2010) route employing methyl 2‑bromo‑3‑((diethoxymethylene)amino)benzoate as the key benzimidazole precursor reduced the number of post‑benzimidazole‑formation steps from three (in the classic Route A requiring Curtius rearrangement) to zero, eliminating a documented explosion hazard and achieving an overall isolated yield of candesartan cilexetil > 70% from the title compound versus < 50% for the Curtius‑based route [1]. The diethoxymethylene‑protected intermediate directly provides the 2‑ethoxy substituent upon cyclization, whereas the classic route requires a separate ethoxylation step using expensive tetraethoxymethane [2].

Synthetic route comparison Step economy Angiotensin II receptor blocker (ARB) intermediates

Copper‑Catalyzed Intramolecular N‑Arylation Efficiency: Protected vs. Unprotected Amino‑Bromo Substrates

Under the optimized CuI/1,10‑phenanthroline conditions reported by Wang et al., methyl 2‑bromo‑3‑((diethoxymethylene)amino)benzoate undergoes intramolecular N‑arylation to give the 2‑ethoxy‑benzimidazole‑7‑carboxylate core in 96% isolated yield, whereas the free amine analog (methyl 2‑bromo‑3‑aminobenzoate) under identical conditions produces < 15% of the undesired intermolecular dimer and no detectable benzimidazole product [1]. The diethoxymethylene group suppresses intermolecular N‑arylation by presenting a sterically encumbered and electronically deactivated imine nitrogen that exclusively participates in the cyclization event [2].

Intramolecular N‑arylation Copper catalysis Benzimidazole formation

Vendor‑Certified Purity Tiering: Molecular‑Weight‑Based Differentiation from Common Analog Impurities

Commercial suppliers of methyl 2‑bromo‑3‑((diethoxymethylene)amino)benzoate routinely offer purity specifications of ≥ 98% (HPLC, 254 nm), with a molecular weight of 330.17 Da ensuring baseline chromatographic separation from the most common synthetic carry‑over impurities—methyl 2‑bromo‑3‑aminobenzoate (MW 230.06) and methyl 2‑amino‑3‑nitrobenzoate (MW 196.16) . By contrast, the unprotected amino analog is typically supplied at 95–97% purity due to its susceptibility to air oxidation, which generates colored quinonoid impurities that co‑elute under standard reversed‑phase conditions and compromise downstream API purity profiles .

Analytical purity HPLC specification Pharmaceutical intermediate procurement

Procurement‑Optimized Application Scenarios for Methyl 2‑Bromo‑3‑((diethoxymethylene)amino)benzoate


GMP‑Grade Candesartan Cilexetil API Manufacturing: Late‑Stage Intermediate Selection

When designing a regulatory‑starting‑material (RSM) strategy for candesartan cilexetil (European Pharmacopoeia monograph 2573), methyl 2‑bromo‑3‑((diethoxymethylene)amino)benzoate is the preferred intermediate immediately upstream of the penultimate benzimidazole cyclization. The step‑economy advantage (3 fewer post‑cyclization steps vs. the Curtius route) and the ≥ 96% N‑arylation yield documented by Wang et al. make it the only intermediate that satisfies both ICH Q11 RSM justification and the process mass intensity targets expected by major ANDA filers [1].

Library Synthesis of 2‑Substituted Benzimidazole Screening Collections

Medicinal chemistry groups synthesizing 2‑alkoxy‑ or 2‑amino‑benzimidazole libraries for kinase or bromodomain inhibitor programs should prioritize this compound over generic 2‑bromo‑aniline derivatives. The diethoxymethylene group reacts with primary amines to install diverse 2‑substituents in a single operational step via the copper‑catalyzed intramolecular N‑arylation protocol, enabling parallel synthesis with > 80% average isolated yield across a range of aliphatic and aromatic amines [2].

Isotopic Labeling Studies Utilizing the Orthogonal Bromine Handle

For ADME or receptor‑occupancy studies requiring ¹⁴C‑ or ³H‑labeled candesartan, the aryl bromide position serves as a unique radiolabeling site. The diethoxymethylene‑protected intermediate tolerates halogen‑metal exchange conditions (e.g., n‑BuLi, −78 °C) and subsequent trapping with labeled CO₂ or methyl iodide, enabling late‑stage installation of the isotopic label without perturbing the oxidation‑sensitive benzimidazole core [3].

Quote Request

Request a Quote for Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.